O-2172

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

521062-92-0 |

|---|---|

Molecular Formula |

C14H16Cl2O2 |

Molecular Weight |

287.2 g/mol |

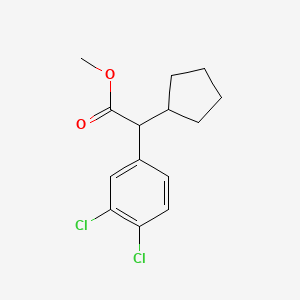

IUPAC Name |

methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate |

InChI |

InChI=1S/C14H16Cl2O2/c1-18-14(17)13(9-4-2-3-5-9)10-6-7-11(15)12(16)8-10/h6-9,13H,2-5H2,1H3 |

InChI Key |

NEHPFNBRZYFWFN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1CCCC1)C2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

O-2172: A Technical Guide to its Mechanism of Action as a Dopamine Transporter Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-2172 is a potent and selective carbacyclic analog of methylphenidate that acts as a dopamine reuptake inhibitor. This technical guide provides an in-depth overview of the mechanism of action of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways. By inhibiting the dopamine transporter (DAT), this compound increases extracellular dopamine levels in the synapse, thereby modulating dopaminergic neurotransmission. This document serves as a comprehensive resource for researchers and professionals engaged in the study and development of novel central nervous system agents.

Core Mechanism of Action: Dopamine Transporter Inhibition

This compound is a potent inhibitor of the dopamine transporter (DAT), with a significantly lower affinity for the serotonin transporter (SERT), indicating a selective mechanism of action.[1] The primary pharmacological effect of this compound is to block the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an accumulation of dopamine in the synapse, enhancing and prolonging its signaling to postsynaptic neurons.

Structurally, this compound is an analog of methylphenidate where the piperidine ring has been replaced by a cyclopentane ring and a 3,4-dichloro substitution has been added to the phenyl ring.[2] Notably, the absence of the nitrogen lone pair, a feature considered important for the binding of typical DAT inhibitors like methylphenidate, does not preclude potent and selective binding of this compound to the dopamine transporter.[2]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities of this compound and its closely related analogs for the dopamine and serotonin transporters.

Table 1: In Vitro Transporter Binding Affinities of this compound and Related Compounds

| Compound | DAT IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity Ratio |

| This compound | 47 | 7000 | 149 |

| Methylphenidate | 14 | 2400 | 171 |

| 3,4-Dichloromethylphenidate (threo) | 2 | 390 | 195 |

Data sourced from Meltzer et al., 2003.[1]

In Vivo Effects: Inferences from Analogs

Locomotor Activity

Studies on methylphenidate and its analogs consistently demonstrate a dose-dependent increase in locomotor activity in rodents.[7][8][9] This psychostimulant effect is directly linked to the blockade of the dopamine transporter and the subsequent increase in synaptic dopamine. Given its potent DAT inhibitory activity, this compound is predicted to induce a similar increase in spontaneous locomotor activity.

Extracellular Dopamine Levels (Microdialysis)

In vivo microdialysis studies in rats have shown that administration of methylphenidate leads to a significant increase in extracellular dopamine concentrations in the striatum and nucleus accumbens.[9][10][11] The analog 3,4-CTMP has been demonstrated to be even more potent than methylphenidate at increasing evoked dopamine efflux.[4][5][6] Therefore, it is highly probable that this compound would also lead to a robust and sustained elevation of extracellular dopamine levels in key brain regions associated with reward and motor control.

Signaling Pathways

The inhibition of the dopamine transporter by this compound initiates a cascade of downstream signaling events within the postsynaptic neuron. The elevated synaptic dopamine leads to increased activation of dopamine receptors (primarily D1 and D2 subtypes), which in turn modulate various intracellular signaling pathways.

cAMP/PKA Pathway

Activation of D1-like dopamine receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[12][13][14][15][16] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors, ultimately altering gene expression and neuronal excitability.[13][15] Conversely, activation of D2-like receptors typically inhibits adenylyl cyclase, leading to a decrease in cAMP and PKA activity.[16]

PKC and MAPK Pathways

Dopamine receptor activation can also modulate other signaling cascades, such as the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][17][18][19][20][21][22] These pathways are involved in regulating synaptic plasticity, cell survival, and differentiation. The regulation of the dopamine transporter itself is also influenced by PKC and MAPK, creating complex feedback loops.[1][2][17][18][19][20][21][23][24]

Experimental Protocols

In Vitro Transporter Binding Assay

Objective: To determine the binding affinity (IC50) of this compound for the dopamine and serotonin transporters.

Methodology (based on Meltzer et al., 2003):

-

Tissue Preparation: Rat striatum (for DAT) and brainstem (for SERT) are homogenized in a sucrose buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended.

-

Radioligand Binding: The membrane preparations are incubated with a specific radioligand ([³H]WIN 35,428 for DAT or [³H]citalopram for SERT) and varying concentrations of the test compound (this compound).

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is calculated using non-linear regression analysis.

In Vivo Locomotor Activity Assay

Objective: To assess the effect of this compound on spontaneous locomotor activity in rodents.

Methodology (Generalized Protocol):

-

Acclimation: Rodents (mice or rats) are habituated to the testing room for at least 30-60 minutes before the experiment.[25][26][27][28]

-

Apparatus: An open-field arena equipped with infrared beams or a video tracking system is used to monitor movement.[25][26][27][28][29] The arena is cleaned with 70% ethanol between each trial.[26][27][28][29]

-

Drug Administration: Animals are administered this compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

-

Data Collection: Immediately after administration, the animal is placed in the center of the open-field arena, and locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period (e.g., 60-120 minutes).[26][27]

-

Data Analysis: The data is analyzed to compare the locomotor activity of the this compound-treated group with the vehicle-treated control group.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular dopamine levels in specific brain regions of awake, freely moving rodents.

Methodology (Generalized Protocol):

-

Surgery: A guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., striatum or nucleus accumbens) of an anesthetized rodent.[30][31][32][33][34] The animal is allowed to recover from surgery.

-

Probe Insertion and Perfusion: A microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.[31][32][33][34]

-

Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of extracellular dopamine.

-

Drug Administration: this compound or vehicle is administered to the animal.

-

Post-Treatment Collection: Dialysate sampling continues to measure changes in dopamine levels following drug administration.

-

Sample Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[31]

-

Data Analysis: The post-treatment dopamine levels are expressed as a percentage of the baseline levels and compared between the drug and vehicle groups.

Conclusion

This compound is a potent and selective dopamine reuptake inhibitor with a clear mechanism of action centered on the blockade of the dopamine transporter. The available in vitro data demonstrates its high affinity for DAT, and by inference from closely related analogs, it is expected to produce robust in vivo effects, including increased locomotor activity and elevated extracellular dopamine levels. The downstream consequences of DAT inhibition by this compound involve the modulation of key intracellular signaling pathways, such as the cAMP/PKA and MAPK cascades, which are critical for a range of neuronal functions. This technical guide provides a foundational understanding of the pharmacological profile of this compound, which can inform future research and development efforts in the field of neuroscience and psychopharmacology.

References

- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Kinase Cβ Is a Critical Regulator of Dopamine Transporter Trafficking and Regulates the Behavioral Response to Amphetamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,4-Dichloromethylphenidate - Wikipedia [en.wikipedia.org]

- 4. Frontiers | In Vitro Neurochemical Assessment of Methylphenidate and Its “Legal High” Analogs 3,4-CTMP and Ethylphenidate in Rat Nucleus Accumbens and Bed Nucleus of the Stria Terminalis [frontiersin.org]

- 5. In Vitro Neurochemical Assessment of Methylphenidate and Its “Legal High” Analogs 3,4-CTMP and Ethylphenidate in Rat Nucleus Accumbens and Bed Nucleus of the Stria Terminalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Neurochemical Assessment of Methylphenidate and Its "Legal High" Analogs 3,4-CTMP and Ethylphenidate in Rat Nucleus Accumbens and Bed Nucleus of the Stria Terminalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of methylphenidate on knockin mice with a methylphenidate-resistant dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparison between intraperitoneal and oral methylphenidate administration: A microdialysis and locomotor activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microdialysis monitoring of methylphenidate in blood and brain correlated with changes in dopamine and rat activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oral Administration of Methylphenidate (Ritalin) Affects Dopamine Release Differentially Between the Prefrontal Cortex and Striatum: A Microdialysis Study in the Monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of cAMP-PKA-PLC signaling cascade on dopamine-induced PKC-mediated inhibition of renal Na(+)-K(+)-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of Aberrant Striatal Dopamine D1 Receptor/cAMP/Protein Kinase A/DARPP32 Signaling in the Paradoxical Calming Effect of Amphetamine | Journal of Neuroscience [jneurosci.org]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jneurosci.org [jneurosci.org]

- 18. Mitogen-Activated Protein Kinase Regulates Dopamine Transporter Surface Expression and Dopamine Transport Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mitogen-activated protein kinase regulates dopamine transporter surface expression and dopamine transport capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Role of the Dopamine Transporter in Dopamine‐Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Role of MAPK and Dopaminergic Synapse Signaling Pathways in Antidepressant Effect of Electroacupuncture Pretreatment in Chronic Restraint Stress Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protein kinase C-mediated functional regulation of dopamine transporter is not achieved by direct phosphorylation of the dopamine transporter protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Phosphorylation Mechanisms in Dopamine Transporter Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 26. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]

- 27. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 30. um.edu.mt [um.edu.mt]

- 31. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]

- 32. Microdialysis in the Rat Striatum: Effects of 24 h Dexamethasone Retrodialysis on Evoked Dopamine Release and Penetration Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 33. pubs.acs.org [pubs.acs.org]

- 34. In vivo microdialysis for striatal DA release [protocols.io]

O-2172: A Technical Guide to a Selective Dopamine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-2172 is a potent and selective dopamine reuptake inhibitor (DRI) that has garnered interest within the scientific community for its potential applications in neuroscience research and drug development.[1] As a carbacyclic analog of methylphenidate, this compound distinguishes itself through a unique structural modification where the piperidine ring is substituted with a cyclopentane moiety, and a 3,4-dichloro substitution is present on the phenyl ring.[1] This guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological properties of this compound, supplemented with detailed experimental protocols and data presented for clarity and comparative analysis.

Chemical Structure and Properties

This compound, scientifically known as methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate, is a small molecule with the chemical formula C₁₄H₁₆Cl₂O₂.[1][2] Its structure is characterized by a central acetic acid methyl ester scaffold attached to a cyclopentane ring and a 3,4-dichlorinated phenyl group.

Chemical Identifiers:

-

IUPAC Name: methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate[1]

-

SMILES: Clc1ccc(cc1Cl)C(C(=O)OC)C2CCCC2[1]

-

Molecular Weight: 287.18 g/mol [1]

-

CAS Number: 521062-92-0[1]

Mechanism of Action

This compound functions as a potent inhibitor of the dopamine transporter (DAT), a key protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1] By blocking DAT, this compound increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This mechanism is central to the pharmacological effects of many stimulants and antidepressants.

Quantitative Pharmacological Data

The following table summarizes the in vitro inhibitory activity of this compound on the dopamine and serotonin transporters.

| Transporter | IC₅₀ (nM) | Reference |

| Dopamine Transporter (DAT) | 47 | [3] |

| Serotonin Transporter (SERT) | 7000 | [3] |

The data clearly indicates that this compound is significantly more potent in inhibiting the dopamine transporter compared to the serotonin transporter, highlighting its selectivity. It is reported to have approximately one-third the potency of methylphenidate.[1]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are based on established methods for characterizing dopamine and serotonin transporter inhibitors and can be adapted for the evaluation of this compound.

In Vitro [³H]Dopamine Uptake Inhibition Assay

This assay is fundamental for determining the potency of a compound in inhibiting dopamine reuptake by the dopamine transporter.

Objective: To determine the IC₅₀ value of this compound for the inhibition of dopamine uptake via DAT.

Materials:

-

Cells stably expressing the human dopamine transporter (hDAT) or synaptosomes prepared from rodent striatum.

-

[³H]Dopamine (radioligand).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

This compound solutions at various concentrations.

-

A known DAT inhibitor (e.g., GBR 12909) as a positive control.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Cell/Synaptosome Preparation: Prepare a suspension of hDAT-expressing cells or striatal synaptosomes in the assay buffer.

-

Assay Setup: In a 96-well plate, add the cell or synaptosome suspension to each well.

-

Pre-incubation: Add varying concentrations of this compound or the positive control to the wells and pre-incubate for 10-20 minutes at 37°C.

-

Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine to each well.

-

Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C to allow for dopamine uptake.

-

Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [³H]Dopamine uptake (IC₅₀) by non-linear regression analysis of the concentration-response curve.

In Vitro [³H]Serotonin Uptake Inhibition Assay

This assay is used to assess the selectivity of the compound by measuring its inhibitory effect on the serotonin transporter.

Objective: To determine the IC₅₀ value of this compound for the inhibition of serotonin uptake via SERT.

Materials:

-

Cells stably expressing the human serotonin transporter (hSERT) or synaptosomes from a relevant brain region.

-

[³H]Serotonin (5-HT) (radioligand).

-

Assay buffer.

-

This compound solutions at various concentrations.

-

A known SERT inhibitor (e.g., fluoxetine) as a positive control.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure: The procedure is analogous to the dopamine uptake inhibition assay, with the substitution of [³H]Serotonin for [³H]Dopamine and the use of hSERT-expressing cells or appropriate synaptosomes.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Dopamine Transporter Inhibition

The inhibition of the dopamine transporter by this compound leads to an accumulation of extracellular dopamine, which in turn modulates downstream signaling cascades.

Caption: Inhibition of DAT by this compound increases synaptic dopamine levels.

Experimental Workflow for In Vitro Inhibition Assay

The following diagram illustrates the general workflow for determining the inhibitory potency of a compound on a monoamine transporter.

Caption: General workflow for monoamine transporter inhibition assay.

Pharmacokinetics

Specific pharmacokinetic data for this compound is not extensively available in the public domain. However, as a structural analog of methylphenidate, some general pharmacokinetic properties might be inferred, though this should be done with caution. Methylphenidate is known to be well-absorbed orally and readily crosses the blood-brain barrier.[4] It has a relatively short half-life, typically in the range of 2 to 3 hours.[4] The metabolism of methylphenidate primarily occurs through de-esterification to ritalinic acid.[5] Further research is required to determine the specific pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis

Conclusion

This compound is a valuable research tool for investigating the role of the dopamine transporter in various physiological and pathological processes. Its high potency and selectivity for DAT make it a suitable candidate for preclinical studies aimed at understanding the neurobiology of dopamine and for the development of novel therapeutics targeting the dopaminergic system. Further studies are warranted to fully characterize its pharmacokinetic profile, in vivo efficacy, and safety.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacokinetics and clinical effectiveness of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2007010387A2 - Stereoselective synthesis of 3,4-disubstituted cyclopentanones and related compounds - Google Patents [patents.google.com]

- 7. WO2000049012A1 - Process for the production of cyclopentyl 2-thienyl ketone - Google Patents [patents.google.com]

O-2172: A Technical Overview of its Affinity for the Dopamine Transporter

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-2172 is a potent and selective dopamine reuptake inhibitor (DRI) that has garnered interest within the scientific community for its unique structural properties and potential therapeutic applications. As an analog of methylphenidate, this compound distinguishes itself by the substitution of a cyclopentane ring for the traditional piperidine ring, a modification that has significant implications for its binding affinity and selectivity for the dopamine transporter (DAT). This technical guide provides an in-depth analysis of the dopamine transporter affinity of this compound, presenting quantitative binding data, detailed experimental protocols from seminal studies, and visualizations of the relevant biological and experimental frameworks. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of dopamine transporter ligands and the development of novel therapeutics for dopamine-related neurological and psychiatric disorders.

Introduction to this compound

This compound, chemically known as methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate, is a carbacyclic analog of the widely recognized psychostimulant methylphenidate. Developed by Organix Inc., its synthesis and initial pharmacological evaluation were pivotal in demonstrating that the nitrogen lone pair, a common feature in many dopamine transporter ligands, is not an absolute requirement for potent and selective DAT binding and reuptake inhibition.[1] This discovery opened new avenues for the design of novel DRI scaffolds with potentially different pharmacokinetic and pharmacodynamic profiles. The primary mechanism of action of this compound is the inhibition of the dopamine transporter, which leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.[2][3]

Quantitative Binding Affinity Data

The binding affinity of this compound for the dopamine transporter (DAT) and the serotonin transporter (SERT) has been quantitatively determined through in vitro radioligand binding assays. To date, specific binding affinity data for the norepinephrine transporter (NET) has not been prominently reported in the literature. The available data highlights the compound's high affinity and selectivity for the DAT.

| Transporter | Ligand | Kᵢ (nM) | IC₅₀ (nM) | Species | Source |

| Dopamine Transporter (DAT) | This compound | - | 47 | Not Specified | Meltzer et al., 2003 |

| Serotonin Transporter (SERT) | This compound | - | 7000 | Not Specified | Meltzer et al., 2003 |

Note: Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. While related, Kᵢ is a more direct measure of affinity. The presented data is in the form of IC₅₀ values as reported in the primary literature.

Experimental Protocols

The following experimental protocols are based on the methodologies described in the seminal publication by Meltzer et al. (2003) for the evaluation of this compound's binding affinity.

Radioligand Binding Assays for DAT and SERT

Objective: To determine the in vitro potency of this compound to inhibit the binding of a radiolabeled ligand to the dopamine and serotonin transporters.

Materials:

-

Radioligand for DAT: [³H]WIN 35,428

-

Radioligand for SERT: [³H]citalopram

-

Tissue Preparation: Membranes from monkey brain striatum (for DAT) and human platelets (for SERT).

-

Test Compound: this compound

-

Non-specific Binding Agent for DAT: 10 µM cocaine

-

Non-specific Binding Agent for SERT: 10 µM paroxetine

-

Assay Buffer: Typically a Tris-HCl or phosphate buffer at physiological pH.

-

Filtration Apparatus: Cell harvester and glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the selected tissue (monkey striatum or human platelets) in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd value, and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a predetermined duration to allow the binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis of the competition binding data. Specific binding is calculated as the difference between total binding (in the absence of a competing ligand) and non-specific binding (in the presence of a high concentration of a known selective ligand).

Visualizations

Signaling Pathway of Dopamine Transporter Inhibition

The following diagram illustrates the general signaling cascade initiated by the inhibition of the dopamine transporter.

Caption: Mechanism of action of this compound at the dopaminergic synapse.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay used to determine the affinity of a test compound like this compound.

Caption: Workflow of a competitive radioligand binding assay.

Conclusion

This compound represents a significant compound in the study of dopamine transporter ligands, primarily due to its potent and selective inhibition of DAT despite the absence of a traditional piperidine nitrogen. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding of its in vitro pharmacological profile. The high affinity for DAT, coupled with a substantially lower affinity for SERT, underscores its selectivity. Further research, particularly to elucidate its binding affinity at the norepinephrine transporter and to explore its in vivo effects and potential therapeutic applications, is warranted. This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of neuropharmacology and drug discovery.

References

O-2172: A Technical Analysis of Dopamine and Serotonin Transporter Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of the compound O-2172 for the dopamine transporter (DAT) over the serotonin transporter (SERT). This compound, a carbacyclic analogue of methylphenidate, is a potent dopamine reuptake inhibitor.[1] This document summarizes the quantitative binding data, outlines the experimental methodologies for assessing transporter inhibition, and presents visual representations of the compound's selectivity and the experimental workflow.

Quantitative Binding Affinity Data

The inhibitory potency of this compound at both the dopamine and serotonin transporters has been quantified, revealing a significant preference for DAT. The half-maximal inhibitory concentration (IC50) values are presented in the table below. The selectivity of this compound is determined by the ratio of its affinity for SERT to its affinity for DAT (SERT IC50 / DAT IC50).

| Transporter | IC50 (nM) | Reference |

| Dopamine Transporter (DAT) | 47 | [1] |

| Serotonin Transporter (SERT) | 7000 | [1] |

| Selectivity Ratio (SERT/DAT) | ~149 |

Table 1: Inhibitory Potency of this compound at Monoamine Transporters. Data is derived from in vitro inhibition assays.[1]

Selectivity Profile of this compound

The data clearly demonstrates that this compound is a highly selective inhibitor of the dopamine transporter. With an approximately 149-fold greater potency for DAT over SERT, this compound is a valuable tool for research into the dopaminergic system with minimal confounding serotonergic effects.

Caption: this compound's preferential inhibition of DAT over SERT.

Experimental Protocols

The determination of IC50 values for this compound at DAT and SERT was conducted using in vitro transporter binding assays. The specific experimental details are outlined in the primary literature by Meltzer et al. (2003). While the full experimental text from this specific study could not be accessed, the following is a representative protocol for a competitive radioligand binding assay commonly used for determining the binding affinity of compounds to monoamine transporters.

Objective: To determine the concentration of this compound that inhibits 50% of the binding of a specific radioligand to DAT and SERT, respectively.

Materials:

-

Biological Material: Cell membranes prepared from cell lines stably expressing human dopamine transporter (hDAT) or human serotonin transporter (hSERT).

-

Radioligands:

-

For DAT: [³H]WIN 35,428 or a similar high-affinity DAT-selective radioligand.

-

For SERT: [³H]Citalopram or a similar high-affinity SERT-selective radioligand.

-

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known, potent inhibitor for the respective transporter (e.g., cocaine for DAT, imipramine for SERT) to determine non-specific binding.

-

Assay Buffer: A buffer solution with appropriate pH and ionic strength (e.g., Tris-HCl buffer).

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Detection: A liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target transporter and isolate the membrane fraction through centrifugation. Resuspend the membrane pellets in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the prepared cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound (this compound). Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

-

Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Caption: Generalized workflow for determining IC50 values.

Conclusion

This compound exhibits a high degree of selectivity for the dopamine transporter over the serotonin transporter. This selectivity, quantified through in vitro binding assays, makes it a specific pharmacological tool for investigating the role of dopamine signaling in various physiological and pathological processes. The experimental protocols for determining such selectivity are robust and rely on established radioligand binding principles.

References

O-2172: A Technical Guide to a Novel Carbocyclic Methylphenidate Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-2172, also known as methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate, is a carbocyclic analog of methylphenidate developed by Organix Inc.[1] It acts as a potent and selective dopamine reuptake inhibitor (DRI)[1][2][3]. Structurally, this compound is distinguished from methylphenidate by the substitution of a 3,4-dichloro moiety on the phenyl ring and the replacement of the piperidine ring with a cyclopentane ring[1]. This modification, particularly the removal of the nitrogen lone pair, has been a subject of interest in medicinal chemistry to understand the structural requirements for dopamine transporter (DAT) binding and reuptake inhibition[1]. This technical guide provides a comprehensive overview of the available data on this compound, including its pharmacological profile, a comparison with methylphenidate, and detailed experimental methodologies for its in vitro characterization.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate | [1] |

| Synonyms | DCCPM, Methyl 3,4-dichloro-α-cyclopentylbenzeneacetate | [1][4] |

| CAS Number | 521062-92-0 | [1][4] |

| Molecular Formula | C₁₄H₁₆Cl₂O₂ | [1][4] |

| Molar Mass | 287.18 g·mol⁻¹ | [1] |

| SMILES | Clc1ccc(cc1Cl)C(C(=O)OC)C2CCCC2 | [1] |

| InChI | InChI=1S/C14H16Cl2O2/c1-18-14(17)13(9-4-2-3-5-9)10-6-7-11(15)12(16)8-10/h6-9,13H,2-5H2,1H3 | [1] |

Pharmacology

Mechanism of Action

This compound is a potent inhibitor of the dopamine transporter (DAT)[1][2][3]. By blocking the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, this compound increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This mechanism is shared with its parent compound, methylphenidate, which is a well-established norepinephrine-dopamine reuptake inhibitor (NDRI)[5]. The primary pharmacological activity of this compound is attributed to its high affinity for the DAT[2][3].

In Vitro Binding Affinity and Potency

The inhibitory activity of this compound at the dopamine and serotonin transporters has been quantified through in vitro radioligand binding assays. The available data is summarized in the table below, alongside comparative data for methylphenidate.

| Compound | Transporter | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| This compound | DAT | Inhibition of [³H]WIN 35,428 binding | 47 | - | [2][3] |

| SERT | Inhibition of [³H]citalopram binding | 7000 | - | [2][3] | |

| d-threo-Methylphenidate | DAT | Inhibition of [³H]WIN 35,428 binding | - | 161 | [6] |

| NET | Inhibition of [³H]nisoxetine binding | - | 240 | [6] | |

| SERT | Inhibition of [³H]paroxetine binding | >10000 | - | [6] | |

| dl-threo-Methylphenidate | DAT | Inhibition of [³H]WIN 35,428 binding | 100 - 200 | 34 | [7] |

| NET | Inhibition of [³H]nisoxetine binding | 380 - 800 | 38 | [8] | |

| SERT | Inhibition of [³H]paroxetine binding | >10000 | >10000 | [7] |

Note: IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) values can vary depending on the specific experimental conditions.

Based on the available data, this compound demonstrates high affinity and selectivity for the dopamine transporter over the serotonin transporter[2][3]. It is reported to have approximately one-third the potency of methylphenidate[1].

Synthesis

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize compounds like this compound. These protocols are based on standard procedures reported in the literature for dopamine and serotonin transporter binding assays.

Radioligand Binding Assay for Dopamine Transporter (DAT)

Objective: To determine the binding affinity (IC₅₀ or Kᵢ) of this compound for the dopamine transporter.

Materials:

-

HEK-293 cells stably expressing human DAT (hDAT)

-

[³H]WIN 35,428 (radioligand)

-

Cocaine or GBR 12909 (for determining non-specific binding)

-

This compound (test compound)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Ice-cold Assay Buffer

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation:

-

Culture hDAT-expressing HEK-293 cells to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (at a concentration near its Kₐ), and 100 µL of the membrane preparation (typically 10-20 µg of protein).

-

Non-specific Binding: 50 µL of cocaine (10 µM final concentration), 50 µL of [³H]WIN 35,428, and 100 µL of the membrane preparation.

-

Competition Binding: 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]WIN 35,428, and 100 µL of the membrane preparation.

-

-

Incubate the plate at 4°C for 2 hours with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₐ)), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Radioligand Binding Assay for Serotonin Transporter (SERT)

This protocol is analogous to the DAT binding assay, with the primary differences being the cell line, radioligand, and non-specific binding agent.

Objective: To determine the binding affinity (IC₅₀ or Kᵢ) of this compound for the serotonin transporter.

Materials:

-

HEK-293 cells stably expressing human SERT (hSERT)

-

[³H]Citalopram or [³H]Paroxetine (radioligand)

-

Fluoxetine or imipramine (for determining non-specific binding)

-

This compound (test compound)

-

Other materials are as listed for the DAT binding assay.

Procedure: The procedure follows the same steps as the DAT binding assay, with the following substitutions:

-

Use hSERT-expressing cells.

-

Use [³H]Citalopram or [³H]Paroxetine as the radioligand.

-

Use a high concentration of fluoxetine or imipramine to determine non-specific binding.

Signaling Pathways

The inhibition of dopamine and norepinephrine reuptake by compounds like this compound and methylphenidate leads to an increase in the synaptic concentration of these neurotransmitters, which in turn modulates downstream signaling cascades.

Dopamine Transporter (DAT) Inhibition Signaling Pathway

Inhibition of DAT by this compound prevents the reuptake of dopamine into the presynaptic neuron. The resulting increase in synaptic dopamine leads to enhanced activation of postsynaptic dopamine receptors (D1 and D2 families), which are G-protein coupled receptors that modulate adenylyl cyclase activity and intracellular calcium levels.

Norepinephrine Transporter (NET) Inhibition Signaling Pathway

While this compound's affinity for the norepinephrine transporter (NET) has not been explicitly reported, its parent compound, methylphenidate, is a known NET inhibitor. Inhibition of NET increases synaptic norepinephrine, leading to enhanced activation of adrenergic receptors on the postsynaptic membrane, which can be coupled to various G-proteins (Gs, Gi, Gq) to initiate diverse downstream signaling events.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Methylphenidate - Wikipedia [en.wikipedia.org]

- 6. Methylphenidate for attention-deficit/hyperactivity disorder in adults: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Pharmacological Properties of O-2172

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-2172 is a synthetic, non-nitrogenous analogue of methylphenidate, developed by Organix Inc. It functions as a potent and selective dopamine reuptake inhibitor (DRI). Structurally, it is methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate, distinguishing itself from methylphenidate by the substitution of a cyclopentane ring for the piperidine ring and the addition of a 3,4-dichloro substitution on the phenyl ring.[1] This modification, notably the absence of the nitrogen lone pair, demonstrates that selective binding to the dopamine transporter (DAT) and potent inhibition of dopamine reuptake can be achieved without this traditional pharmacophore. This compound has been identified as a designer drug, sometimes sold under the name DCCPM. This guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, binding affinity, in vitro efficacy, and the experimental protocols used for its characterization.

Mechanism of Action

This compound exerts its pharmacological effects primarily by acting as a dopamine reuptake inhibitor. It binds to the dopamine transporter (DAT), a protein responsible for the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting this process, this compound increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This mechanism is shared with other stimulants like methylphenidate and cocaine.

Signaling Pathway

The inhibition of the dopamine transporter by this compound leads to a cascade of downstream signaling events initiated by the increased availability of dopamine in the synapse. This elevated dopamine concentration results in prolonged activation of postsynaptic dopamine receptors (D1-like and D2-like families).

Quantitative Pharmacological Data

The in vitro activity of this compound has been characterized by its ability to inhibit radioligand binding to the dopamine and serotonin transporters. The following table summarizes the available quantitative data for this compound.

| Parameter | Target | Value | Reference |

| IC₅₀ | Dopamine Transporter (DAT) | 47 nM | Meltzer et al., 2003 |

| IC₅₀ | Serotonin Transporter (SERT) | 7000 nM | Meltzer et al., 2003 |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Based on these values, this compound demonstrates a high degree of selectivity for the dopamine transporter over the serotonin transporter, with a selectivity ratio (SERT IC₅₀ / DAT IC₅₀) of approximately 149.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited for the pharmacological characterization of this compound.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor or transporter. In the case of this compound, these assays were performed to measure its inhibitory potency at the dopamine and serotonin transporters.

Objective: To determine the IC₅₀ values of this compound for the dopamine transporter (DAT) and the serotonin transporter (SERT).

Experimental Workflow:

Detailed Methodology:

-

Tissue Preparation: For the DAT binding assay, tissue from the caudate and putamen of monkey brains is typically used. For the SERT binding assay, the brainstem is a suitable source. The tissue is homogenized in a buffered solution.

-

Membrane Preparation: The homogenate is subjected to centrifugation to pellet the cell membranes, which contain the transporters. The resulting membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Radioligands:

-

For the dopamine transporter assay, [³H]WIN 35,428 is a commonly used radioligand.

-

For the serotonin transporter assay, [³H]citalopram is a selective radioligand.

-

-

Assay Procedure:

-

Aliquots of the membrane preparation are incubated in the presence of a fixed concentration of the respective radioligand and varying concentrations of the unlabeled test compound (this compound).

-

The incubation is carried out at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter (e.g., cocaine for DAT, imipramine for SERT).

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC₅₀ value is determined. The Ki (inhibitory constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation, which also requires the Kd (dissociation constant) of the radioligand.

Structure-Activity Relationship

This compound is an analogue of methylphenidate. The key structural differences are the replacement of the piperidine ring with a cyclopentane ring and the addition of a 3,4-dichloro substitution on the phenyl ring. The fact that this compound retains high affinity for the dopamine transporter despite the absence of the nitrogen atom found in methylphenidate and cocaine is a significant finding in the structure-activity relationship of dopamine reuptake inhibitors. It indicates that the nitrogen lone pair, while important in many DAT ligands, is not an absolute requirement for potent binding and inhibition. The cyclopentane moiety likely occupies the same lipophilic pocket as the piperidine ring of methylphenidate.

Preclinical and Clinical Data

To date, there is a lack of publicly available, peer-reviewed preclinical in vivo data or any clinical trial information for this compound. Its primary characterization has been through in vitro binding and uptake assays. The compound has been noted for its sale as a designer drug, but its full in vivo pharmacological profile, including pharmacokinetics, pharmacodynamics, and safety, has not been formally documented in the scientific literature.

Conclusion

This compound is a potent and selective dopamine reuptake inhibitor with a unique chemical structure that distinguishes it from classical stimulants like methylphenidate and cocaine. Its high affinity for the dopamine transporter, despite the absence of a nitrogen atom, provides valuable insights for the design of novel DAT ligands. While its in vitro pharmacological profile is well-defined, a comprehensive understanding of its in vivo effects and therapeutic potential requires further investigation through preclinical and clinical studies. The current data establishes this compound as a significant tool for research into the structure and function of the dopamine transporter.

References

In-Vitro Characterization of O-2172: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-2172 is a potent and selective dopamine reuptake inhibitor (DRI) and a carbacyclic analog of methylphenidate.[1][2][3] This technical guide provides a comprehensive in-vitro characterization of this compound, summarizing its binding affinity and functional activity at monoamine transporters. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action.

Quantitative Pharmacological Data

The in-vitro activity of this compound has been primarily characterized by its high affinity for the dopamine transporter (DAT) and its selectivity over the serotonin transporter (SERT).

Table 1: Inhibitory Potency of this compound at Monoamine Transporters

| Target | IC50 (nM) | Reference |

| Dopamine Transporter (DAT) | 47 | [3] |

| Serotonin Transporter (SERT) | 7000 | [3] |

IC50 values represent the concentration of this compound required to inhibit 50% of radioligand binding to the respective transporter.

As a close structural analog, the functional effects of 3,4-dichloromethylphenidate (3,4-CTMP) on neurotransmitter efflux can provide insights into the expected functional activity of this compound.

Table 2: Functional Effects of 3,4-Dichloromethylphenidate (3,4-CTMP) on Neurotransmitter Efflux

| Neurotransmitter | Fold Increase in Efflux | Concentration (µM) | Reference |

| Dopamine | ~6 | 0.1 and 1 | [4][5] |

| Noradrenaline | ~2 | 0.1 and 1 | [4][5] |

These data suggest that this compound likely functions as a potent inhibitor of dopamine uptake, leading to increased extracellular dopamine concentrations.

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol outlines the methodology for determining the binding affinity of this compound to the dopamine transporter using a competitive radioligand binding assay.

Materials:

-

Radioligand: [3H]WIN 35,428

-

Cell Line/Tissue Preparation: HEK293 cells stably expressing the human dopamine transporter (hDAT) or rodent striatal tissue homogenates.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Competitor for Non-specific Binding: 10 µM benztropine or 30 µM GBR 12909.

-

96-well microplates, filter mats, scintillation fluid, and a microplate scintillation counter.

Procedure:

-

Preparation of Cell Membranes/Tissue Homogenates:

-

For cell cultures, harvest HEK293-hDAT cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh assay buffer.

-

For tissue preparations, dissect striatal tissue and homogenize in ice-cold assay buffer. Centrifuge and resuspend the pellet.

-

-

Assay Setup:

-

In a 96-well microplate, add assay buffer, the cell membrane/tissue homogenate preparation, and varying concentrations of this compound.

-

For determining total binding, add vehicle instead of the test compound.

-

For determining non-specific binding, add the competitor (e.g., benztropine).

-

-

Incubation:

-

Add the radioligand [3H]WIN 35,428 to all wells at a final concentration near its Kd (typically 1-5 nM).

-

Incubate the plate at room temperature or 4°C for 60-120 minutes to reach equilibrium.

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter mats and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of this compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.[1][3][6]

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).

-

Radiolabeled Substrate: [3H]Dopamine.

-

Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4), supplemented with 100 µM ascorbic acid and 10 µM pargyline.

-

Test Compound: this compound dissolved in a suitable solvent.

-

Inhibitor for Non-specific Uptake: 10 µM benztropine or a similar potent DAT inhibitor.

-

96-well cell culture plates, scintillation fluid, and a microplate scintillation counter.

Procedure:

-

Cell Culture and Plating:

-

Culture hDAT-HEK293 cells in appropriate growth medium.

-

Plate the cells in 96-well plates and allow them to reach 80-90% confluency.

-

-

Assay Performance:

-

Wash the cells with pre-warmed uptake buffer.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for 10-20 minutes at 37°C.

-

To determine non-specific uptake, incubate a set of wells with a high concentration of a standard DAT inhibitor.

-

-

Initiation of Uptake:

-

Add [3H]Dopamine to all wells at a final concentration near its Km for the transporter (typically 10-100 nM).

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

-

Termination of Uptake:

-

Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold uptake buffer to remove extracellular [3H]Dopamine.

-

-

Cell Lysis and Quantification:

-

Lyse the cells by adding a lysis buffer (e.g., 1% SDS).

-

Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is the inhibition of dopamine reuptake from the synaptic cleft. This leads to an increase in the concentration and duration of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. While the direct downstream signaling consequences of this compound binding to DAT, such as effects on G protein coupling or β-arrestin recruitment, have not been specifically reported, the general pathway of dopamine signaling modulation is well-understood.

Caption: this compound inhibits the dopamine transporter (DAT), increasing synaptic dopamine levels.

The following diagram illustrates the general workflow for an in-vitro dopamine uptake inhibition assay, a key functional experiment to characterize compounds like this compound.

Caption: Workflow for a dopamine uptake inhibition assay to determine the IC50 of this compound.

Discussion

The in-vitro data clearly establish this compound as a potent and selective inhibitor of the dopamine transporter. Its high affinity for DAT, coupled with significantly lower affinity for SERT, suggests a pharmacological profile focused on the enhancement of dopaminergic signaling. The functional data from its close analog, 3,4-CTMP, further support its role as a dopamine reuptake inhibitor that effectively increases extracellular dopamine levels.

Further research is warranted to fully elucidate the complete in-vitro profile of this compound. Specifically, functional assays to determine its potency (EC50) and efficacy (Emax) in dopamine uptake inhibition are essential. Moreover, investigating its potential to induce reverse transport (efflux) of dopamine would provide a more comprehensive understanding of its mechanism of action. Finally, exploring the downstream signaling consequences of DAT inhibition by this compound, including potential modulation of G protein-coupled pathways or β-arrestin-mediated signaling, would offer valuable insights for drug development and an understanding of its potential therapeutic applications and off-target effects.

References

- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. In Vitro Neurochemical Assessment of Methylphenidate and Its "Legal High" Analogs 3,4-CTMP and Ethylphenidate in Rat Nucleus Accumbens and Bed Nucleus of the Stria Terminalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | In Vitro Neurochemical Assessment of Methylphenidate and Its “Legal High” Analogs 3,4-CTMP and Ethylphenidate in Rat Nucleus Accumbens and Bed Nucleus of the Stria Terminalis [frontiersin.org]

- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]

O-2172: A Technical Guide for Researchers

An In-depth Examination of a Carbacylcic Analogue of Methylphenidate for Dopamine Transporter Research

Abstract

O-2172 is a research chemical developed by Organix Inc. that acts as a potent and selective dopamine reuptake inhibitor (DRI).[1] As a carbacyclic analogue of methylphenidate, it presents a unique structural modification where the piperidine ring is replaced by a cyclopentane moiety and a 3,4-dichloro substitution is present on the phenyl ring.[1] This modification, notably the removal of the nitrogen atom, has been a subject of interest in medicinal chemistry, demonstrating that a nitrogen lone pair is not an absolute requirement for high-affinity binding to the dopamine transporter (DAT).[1] This whitepaper provides a comprehensive technical overview of this compound, including its pharmacological properties, experimental protocols for its study, and a discussion of its potential applications in neuroscience research.

Introduction

The study of monoamine transporters, particularly the dopamine transporter (DAT), is crucial for understanding the neurobiology of various neurological and psychiatric conditions, as well as the mechanisms of action of therapeutic agents and drugs of abuse. Methylphenidate is a well-characterized psychostimulant that primarily functions by blocking the reuptake of dopamine and norepinephrine.[2] this compound, as a structural analogue of methylphenidate, offers a valuable tool for probing the structure-activity relationships of DAT ligands. Its carbacyclic nature provides insights into the steric and electronic requirements for transporter binding, independent of the basic nitrogen atom typically found in most DAT inhibitors.

Pharmacology

Mechanism of Action

This compound is a potent inhibitor of the dopamine transporter, thereby blocking the reuptake of dopamine from the synaptic cleft and increasing its extracellular concentration.[1] This action is expected to lead to enhanced dopaminergic neurotransmission.

Quantitative Pharmacological Data

The primary quantitative data for this compound comes from in vitro binding assays. The inhibitory potency of this compound at the dopamine and serotonin transporters has been determined using radioligand binding assays.

| Transporter | Radioligand | IC50 (nM) | Reference |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 47 | [3][4][5] |

| Serotonin Transporter (SERT) | [³H]Citalopram | 7000 | [3][4][5] |

Table 1: In vitro binding affinities of this compound for the dopamine and serotonin transporters.

The data clearly indicates that this compound is a selective inhibitor of the dopamine transporter, with a more than 148-fold selectivity over the serotonin transporter. Information regarding its affinity for the norepinephrine transporter (NET) is not currently available in the scientific literature. However, given its structural similarity to methylphenidate, which also inhibits NET, it is plausible that this compound possesses some affinity for this transporter as well.

In Vivo Pharmacology, Pharmacokinetics, and Toxicity

As of the latest available information, there are no published in vivo studies on the pharmacology, pharmacokinetics (e.g., metabolism, half-life, bioavailability), or toxicity of this compound. Research in these areas would be essential to fully characterize the compound's profile and potential as a research tool.

Experimental Protocols

The following sections describe representative experimental protocols for the synthesis and in vitro characterization of this compound, based on methodologies reported for analogous compounds.

Synthesis of this compound

The synthesis of this compound, a carbacyclic analogue of methylphenidate, can be conceptualized based on the synthesis of similar compounds. A plausible synthetic route is outlined below.

Step 1: Alkylation. 3,4-Dichlorophenylacetonitrile is reacted with cyclopentyl bromide in the presence of a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). This reaction forms the carbon-carbon bond between the phenylacetonitrile and the cyclopentyl group.

Step 2: Hydrolysis. The resulting nitrile, 2-(3,4-dichlorophenyl)-2-cyclopentylacetonitrile, is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating with a strong acid, such as aqueous sulfuric acid.

Step 3: Esterification. The final step is the esterification of the carboxylic acid to form the methyl ester, this compound. This can be accomplished by reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

Dopamine Transporter (DAT) Binding Assay

This protocol is a representative method for determining the binding affinity of this compound to the dopamine transporter using the radioligand [³H]WIN 35,428.

Materials:

-

Rat striatal tissue

-

Tris-HCl buffer

-

[³H]WIN 35,428 (radioligand)

-

This compound (test compound)

-

Cocaine or GBR 12909 (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the pellet in fresh buffer. Repeat this washing step. Determine the protein concentration of the final membrane suspension.

-

Binding Reaction: In reaction tubes, combine the membrane preparation, a fixed concentration of [³H]WIN 35,428, and varying concentrations of this compound. For determining non-specific binding, a separate set of tubes will contain a high concentration of a known DAT inhibitor like cocaine.

-

Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Serotonin Transporter (SERT) Binding Assay

A similar protocol to the DAT binding assay is used, with the following modifications:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mutations of Human DopamineTransporter at Tyrosine88, Aspartic Acid206, and Histidine547 Influence Basal and HIV-1 Tat‐inhibited Dopamine Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Experimental Dopamine Reuptake Inhibitors in Parkinson’s Disease: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to O-2172: History, Development, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of O-2172, a potent and selective dopamine reuptake inhibitor. The document details its history, chemical properties, and pharmacological profile, with a focus on the scientific data and experimental methodologies relevant to its development and evaluation.

Introduction and History

This compound is a synthetic molecule developed by Organix Inc. that acts as a potent stimulant and dopamine reuptake inhibitor (DRI).[1] It is a structural analog of methylphenidate, a widely prescribed medication for Attention-Deficit/Hyperactivity Disorder (ADHD). The development of this compound was driven by research into the structure-activity relationships of methylphenidate and its analogs to create compounds with altered potency and selectivity for the dopamine transporter (DAT).

A key innovation in the design of this compound is the replacement of the piperidine ring of methylphenidate with a cyclopentane ring and the addition of a 3,4-dichloro substitution on the phenyl ring.[1] This modification demonstrated that the nitrogen lone pair, traditionally considered a crucial binding group for DAT, is not essential for selective binding and reuptake inhibition.[1] this compound has approximately one-third the potency of methylphenidate.[1] It has also been identified and sold as a designer drug under the name DCCPM.[1]

Chemical and Physical Properties

This compound is chemically known as methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate | [1] |

| CAS Number | 521062-92-0 | [1] |

| Chemical Formula | C14H16Cl2O2 | [1] |

| Molar Mass | 287.18 g·mol−1 | [1] |

| SMILES | Clc1ccc(cc1Cl)C(C(=O)OC)C2CCCC2 | [1] |

| InChI | InChI=1S/C14H16Cl2O2/c1-18-14(17)13(9-4-2-3-5-9)10-6-7-11(15)12(16)8-10/h6-9,13H,2-5H2,1H3 | [1] |

| InChIKey | NEHPFNBRZYFWFN-UHFFFAOYSA-N | [1] |

Pharmacological Data

The primary mechanism of action of this compound is the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine concentrations. Its selectivity for DAT over the serotonin transporter (SERT) is a key feature of its pharmacological profile.

| Target | IC50 (nM) | Reference |

| Dopamine Transporter (DAT) | 47 | |

| Serotonin Transporter (SERT) | 7000 |

Experimental Protocols

This section details the methodologies for the synthesis and pharmacological evaluation of this compound, based on established protocols for similar compounds.

The synthesis of this compound can be achieved through the alkylation of a substituted phenylacetonitrile with a suitable cyclopentyl derivative, followed by hydrolysis and esterification. A plausible synthetic route is outlined below, based on general methods for preparing methylphenidate analogs.

Step 1: Synthesis of 2-(3,4-dichlorophenyl)cyclopentanecarbonitrile

-

To a solution of 3,4-dichlorophenylacetonitrile in a suitable aprotic solvent (e.g., tetrahydrofuran), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at a reduced temperature (e.g., 0 °C) to generate the corresponding carbanion.

-

Slowly add cyclopentyl bromide to the reaction mixture and allow it to warm to room temperature.

-

Stir the reaction for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(3,4-dichlorophenyl)cyclopentanecarbonitrile.

Step 2: Hydrolysis to 2-(3,4-dichlorophenyl)cyclopentanecarboxylic acid

-

Reflux the 2-(3,4-dichlorophenyl)cyclopentanecarbonitrile in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water for several hours.

-

Monitor the reaction for the disappearance of the nitrile group by infrared (IR) spectroscopy.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain 2-(3,4-dichlorophenyl)cyclopentanecarboxylic acid.

Step 3: Esterification to methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate (this compound)

-

Dissolve the 2-(3,4-dichlorophenyl)cyclopentanecarboxylic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the final compound, this compound, by column chromatography.

This protocol is adapted from established methods for measuring the binding affinity of compounds to the dopamine transporter.[2][3]

Materials:

-

Rat striatal tissue homogenate

-

[3H]WIN 35,428 (radioligand)

-

Cocaine HCl (for determining non-specific binding)

-

Sucrose phosphate buffer

-

Test compound (this compound) at various concentrations

-

Scintillation counter

Procedure:

-

Prepare rat striatal tissue by homogenizing in ice-cold sucrose phosphate buffer.

-

Centrifuge the homogenate, resuspend the pellet in fresh buffer, and repeat the centrifugation and resuspension steps.

-

In assay tubes, combine the tissue homogenate, [3H]WIN 35,428 (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of this compound.

-

For the determination of non-specific binding, use a high concentration of a known DAT inhibitor like cocaine HCl (e.g., 100 µM).

-

Incubate the tubes on ice for 120 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This functional assay measures the ability of a compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.[4][5]

Materials:

-

Cell line expressing human DAT (e.g., CHO-S/hDAT or transfected COS-7 cells)

-

[3H]Dopamine

-

Modified Tris-HEPES buffer (pH 7.1)

-

Test compound (this compound) at various concentrations

-

Nomifensine (as a positive control)

-

Cell lysis buffer

-

Scintillation counter

Procedure:

-

Plate the DAT-expressing cells in a 96-well plate and allow them to adhere and grow to an appropriate confluency.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle in modified Tris-HEPES buffer for 20 minutes at 25°C.

-

Add [3H]Dopamine (e.g., 50 nM) to each well and incubate for an additional 10 minutes.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and collect the lysate.

-

Measure the amount of [3H]Dopamine taken up by the cells using a scintillation counter.

-

Determine the IC50 value of this compound for dopamine uptake inhibition by analyzing the concentration-response data.

Mandatory Visualizations

Caption: Mechanism of action of this compound as a dopamine reuptake inhibitor.

Caption: Workflow for the synthesis and in vitro evaluation of this compound.

Structure-Activity Relationships (SAR)

The development of this compound and other methylphenidate analogs has provided valuable insights into the structure-activity relationships for dopamine transporter inhibitors.

-